DL-tert-Leucine
CAS No.: 33105-81-6
VCID: VC21541922
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
DL-tert-Leucine, also known as 2-amino-3,3-dimethylbutanoic acid, is a non-natural amino acid that has garnered significant attention in various fields of chemistry and biology. It is a racemic mixture of the enantiomers L-tert-leucine and D-tert-leucine. This compound is widely used as a chiral auxiliary in organic synthesis and in the preparation of biologically active molecules. Chemical Identifiers
Synthesis and ResolutionDL-tert-Leucine can be synthesized through various methods, but one of the most common approaches involves the resolution of the racemic mixture into its enantiomers. This resolution is crucial for applications where chirality plays a significant role. Methods of Resolution
ApplicationsDL-tert-Leucine and its enantiomers are valuable in organic synthesis due to their chiral properties. They serve as auxiliaries in asymmetric reactions and are used in the synthesis of biologically active compounds. Biological Applications
Production and AvailabilityDL-tert-Leucine is commercially available with a purity of 95% from suppliers like Thermo Scientific Chemicals. The compound is sold in various quantities, ranging from 1 gram to larger bulk amounts, depending on the application and research needs. Commercial Availability
Research FindingsRecent research has focused on improving the synthesis and resolution of DL-tert-Leucine. For instance, the use of leucine dehydrogenase enzymes has been explored for the efficient production of L-tert-leucine through reductive amination of trimethylpyruvic acid . Biocatalytic Synthesis |
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CAS No. | 33105-81-6 | |||||||||||||||||||||||
Product Name | DL-tert-Leucine | |||||||||||||||||||||||
Molecular Formula | C6H13NO2 | |||||||||||||||||||||||
Molecular Weight | 131.17 g/mol | |||||||||||||||||||||||
IUPAC Name | 2-amino-3,3-dimethylbutanoic acid | |||||||||||||||||||||||
Standard InChI | InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |||||||||||||||||||||||
Standard InChIKey | NPDBDJFLKKQMCM-UHFFFAOYSA-N | |||||||||||||||||||||||
SMILES | CC(C)(C)C(C(=O)O)N | |||||||||||||||||||||||
Canonical SMILES | CC(C)(C)C(C(=O)O)N | |||||||||||||||||||||||
Synonyms | DL-tert-Leucine;33105-81-6;2-Amino-3,3-dimethylbutanoicacid;tert-butylglycine;dl-tert-butylglycine;tert-leucine;3-methylvaline;2-Amino-3,3-dimethyl-butyricacid;h-dl-tle-oh;t-Butylglycine;dl-t-butylglycine;h-tbu-dl-gly-oh;DL-alpha-tert-Butylglycine;(+/-)-2-Amino-3,3-dimethylbutyricacid;ST51037164;Pseudoleucine;psi-Leucine;DL-Terleucine;DL-Pseudoleucine;h-dl-(tbu)gly-oh;(DL)-tert-Leucine;DL-tert-Butyl-Glycine;ACMC-209ffd;DL-TLE-OH;VALINE,3-METHYL | |||||||||||||||||||||||
PubChem Compound | 306131 | |||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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